molecular formula C25H27NO5 B6084504 3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Katalognummer: B6084504
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: DEEAUQWEVSXBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,5-Dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • Dimethyl ester groups at positions 3 and 5.
  • A 4-(benzyloxy)phenyl substituent at position 4 of the DHP ring.
  • Trimethyl substitutions at positions 1, 2, and 6, distinguishing it from most DHPs, which typically feature dimethyl groups at positions 2 and 6.

The benzyloxy group introduces steric bulk and electron-donating properties, while the trimethyl configuration may influence conformational stability.

Eigenschaften

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-16-21(24(27)29-4)23(22(25(28)30-5)17(2)26(16)3)19-11-13-20(14-12-19)31-15-18-9-7-6-8-10-18/h6-14,23H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEAUQWEVSXBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via a three-component condensation (Figure 1):

  • Knoevenagel condensation : 4-(Benzyloxy)benzaldehyde reacts with methyl acetoacetate to form a benzylidene intermediate.

  • Michael addition : A second equivalent of methyl acetoacetate attacks the α,β-unsaturated carbonyl.

  • Cyclization and aromatization : Methylamine facilitates ring closure, yielding the 1,4-DHP core.

Critical parameters :

  • Solvent : Ethanol or methanol (reflux at 80°C for 12–24 hours).

  • Catalyst : Piperidine or ammonium acetate (0.5–1.0 equiv) to accelerate enamine formation.

  • Work-up : Precipitation in ice-water followed by recrystallization from ethanol yields the product in 65–75% purity.

Table 1: Optimization of Hantzsch Synthesis Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolMethanolEthanol
Temperature (°C)807080
CatalystAmmonium acetatePiperidinePiperidine
Yield (%)587272

Alternative Synthetic Pathways

Enamine-Mediated Cyclization

A patent by Recordati (WO2005107374A2) describes a novel intermediate, 3-amino-but-2-enoic acid ester , for constructing asymmetrically substituted 1,4-DHPs. Adapting this method:

  • Synthesis of 3-amino-but-2-enoic acid methyl ester : React methyl acetoacetate with methylamine in ethanol.

  • Condensation with 4-(benzyloxy)benzaldehyde : Forms a conjugated enamine.

  • Cyclization : Acid-catalyzed ring closure at 60°C for 8 hours yields the target compound.

Advantages :

  • Higher regioselectivity for the 1-methyl group.

  • Reduced side products (e.g., decarboxylation derivatives).

Disadvantages :

  • Requires additional steps for intermediate isolation.

  • Overall yield (55–60%) lower than classical Hantzsch.

Stereochemical Considerations

The 1,4-DHP ring exhibits planarity, with the 4-aryl group adopting a pseudo-axial conformation to minimize steric clashes. X-ray crystallography of analogous compounds confirms that the 1-methyl group slightly distorts the ring, increasing susceptibility to oxidation.

Table 2: Comparative Stability of 1,4-DHP Derivatives

Substituent at Position 1Half-Life (Days, 25°C)Oxidation Product
Hydrogen30Pyridine derivative
Methyl18N-Methylpyridine

Purification and Analytical Validation

Chromatographic Methods

  • Flash column chromatography (silica gel, ethyl acetate/hexane 1:4) removes unreacted aldehydes and β-keto esters.

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) confirms >98% purity.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, 2×CH₃), 2.32 (s, 3H, N–CH₃), 5.12 (s, 2H, OCH₂Ph), 6.8–7.4 (m, 9H, aromatic).

  • IR : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (C=N).

Industrial-Scale Adaptations

Patent US3985758A highlights the use of microwave-assisted synthesis to reduce reaction times from 24 hours to 45 minutes. Key modifications:

  • Solvent-free conditions.

  • 300 W microwave irradiation.

  • Yield: 68% (compared to 72% for conventional reflux) .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring at position 4 is a critical determinant of electronic and steric properties. Key comparisons include:

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The 4-(benzyloxy)phenyl group combines steric bulk (benzyl) with moderate electron donation via the ether oxygen .
  • Dimethyl 4-(4-fluorophenyl)-2,6-diisopropyl-DHP () : The 4-fluorophenyl group offers electron-withdrawing character with lower steric demand compared to benzyloxy .
Methoxy vs. Benzyloxy Substituents
  • Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP () : The methoxy group is smaller and less sterically hindered than benzyloxy, favoring easier synthesis and higher solubility in polar solvents .

Ester Group Modifications

Ester groups at positions 3 and 5 influence solubility and metabolic stability:

  • Diethyl esters () : Increased hydrophobicity due to longer alkyl chains, which may enhance lipid bilayer penetration but reduce aqueous solubility .

Methyl Substitution Patterns

  • Target Compound : Unique 1,2,6-trimethyl configuration, which may restrict ring flexibility and alter binding interactions compared to conventional 2,6-dimethyl DHPs.

Tabulated Comparison of Key Analogs

Compound Name (Reference) Phenyl Substituent Ester Groups 2,6 Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-(Benzyloxy)phenyl Dimethyl 1,2,6-Trimethyl ~407.45 (calculated) High steric bulk, electron-donating benzyloxy group
Diethyl 4-(2,4-dichlorophenyl)-DHP 2,4-Dichlorophenyl Diethyl 2,6-Dimethyl ~424.31 (calculated) Strong electron-withdrawing Cl groups, enhanced electrophilicity
Dimethyl 4-(4-methoxyphenyl)-DHP 4-Methoxyphenyl Dimethyl 2,6-Dimethyl 329.35 Low steric hindrance, improved solubility
Dimethyl 4-(4-fluorophenyl)-DHP 4-Fluorophenyl Dimethyl 2,6-Diisopropyl ~406.48 (calculated) Fluorine’s electronegativity, bulky isopropyl groups reduce ring reactivity

Research Implications

  • Pharmacological Potential: The benzyloxy group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas dichlorophenyl analogs () could be more suitable for peripheral targets .
  • Synthetic Challenges : Trimethyl and benzyloxy substitutions necessitate advanced synthetic protocols compared to simpler methoxy or fluorine-containing DHPs .

Biologische Aktivität

3,5-DIMETHYL 4-[4-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a member of the dihydropyridine (DHP) class of compounds, which are known for their diverse biological activities. This compound's unique structure incorporates multiple functional groups that contribute to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N1O4C_{21}H_{25}N_{1}O_{4}, with a complex structure that includes a dihydropyridine ring and a benzyloxy group. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Properties

Research has demonstrated that dihydropyridines exhibit significant anticancer activity. A study highlighted that various 1,4-DHP derivatives have shown cytotoxic effects against different cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. For instance, compounds structurally similar to our target compound demonstrated IC50 values ranging from 2.3 µM to 61.1 µM against these cell lines .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHeLa3.6>1.6
Compound BMCF-75.2>1.5
Target CompoundHeLaTBDTBD
Target CompoundMCF-7TBDTBD

The selectivity index indicates that these compounds are more cytotoxic to cancer cells than to normal human fibroblast cells, suggesting potential for targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of dihydropyridines have also been investigated. Compounds with similar structures have shown efficacy against various bacteria and fungi. The benzyloxy moiety appears crucial for enhancing antimicrobial activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cell signaling pathways related to proliferation and apoptosis. For example, the inhibition of transforming growth factor-beta (TGF-β) pathways has been noted in related compounds .

Case Studies

A notable study evaluated the effects of similar DHPs on cancer cell viability and found that modifications in the aromatic substituents significantly influenced their anticancer potency . The study concluded that the structural diversity among DHPs could lead to the development of novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,5-dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

  • Methodology :

  • Use a Hantzsch dihydropyridine synthesis approach with substituted benzaldehydes (e.g., 4-benzyloxybenzaldehyde) and β-keto esters.
  • Optimize reaction conditions: reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography.
  • Key parameters: stoichiometry of methyl groups (to avoid over-alkylation) and inert atmosphere to prevent oxidation .

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm methyl group positions and dihydropyridine ring conformation (e.g., 1,4-dihydro tautomer). Peaks near δ 2.3–2.6 ppm indicate methyl groups on the pyridine ring .
  • IR : Identify ester carbonyl stretches (~1700 cm1^{-1}) and aromatic C–O–C bonds (benzyloxy group, ~1250 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate substituents .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity in in vitro assays?

  • Methodology :

  • Antimicrobial Testing : Use microdilution assays (e.g., against E. coli or S. aureus) with concentrations ranging 1–100 µM. Compare activity to structurally similar dihydropyridines (e.g., diethyl 4-ethyl derivatives) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values. Note discrepancies between lipophilic substitutions (e.g., benzyloxy vs. methoxy groups) and activity .

Q. What strategies resolve contradictions in reported biological activity across analogs?

  • Methodology :

  • Perform dose-response studies to differentiate true activity from assay noise.
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like calcium channels or bacterial enzymes. For example, 4-benzyloxy substitution may enhance membrane permeability but reduce target specificity .
  • Validate with metabolomic profiling to identify off-target effects (e.g., cytochrome P450 interactions) .

Q. How can computational modeling predict the compound’s reactivity or stability?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess dihydropyridine ring planarity and substituent effects on electron density.
  • Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for bioavailability studies .
  • Degradation Pathways : Simulate oxidative stress (e.g., via Gaussian’s transition-state modeling) to predict stability under physiological conditions .

Q. What experimental designs optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 metabolism. Methyl substitutions at positions 1,2,6 may reduce metabolic clearance .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Correlate with logD values (optimal range: 1.5–3.5) .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and compare bioactivity.
  • Electron-Withdrawing Groups : Benzyloxy’s electron-donating nature may enhance π-stacking in DNA intercalation assays but reduce electrophilic reactivity in enzyme inhibition .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping peaks.
  • Replicate synthesis under standardized conditions to rule out batch variability .

Q. What statistical approaches are suitable for analyzing dose-response relationships?

  • Methodology :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC50_{50}/EC50_{50}.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.